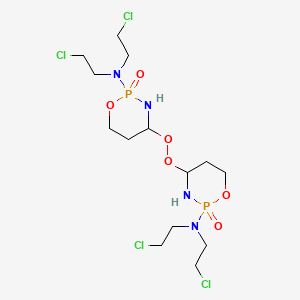

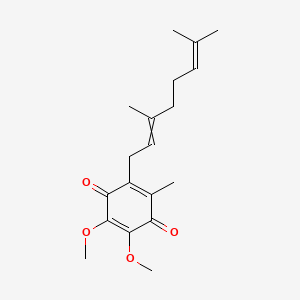

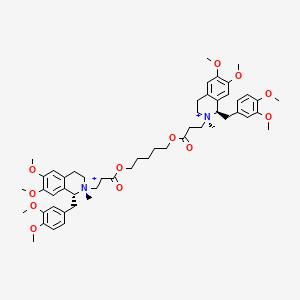

![molecular formula C22H23N3O4S B1209479 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one CAS No. 120223-04-3](/img/structure/B1209479.png)

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one

Descripción general

Descripción

This compound is a complex organic molecule with the molecular formula C22H23N3O4S . It is also known by several synonyms, including EMD 53998 and EMD 57033 .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazin-2-one ring attached to a 3,4-dihydro-2H-quinolin-6-yl group . The molecule also contains two methoxy groups and a benzoyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 425.5 g/mol . Other physical and chemical properties such as boiling point, vapor pressure, and flash point are not provided in the search results.Aplicaciones Científicas De Investigación

Metabolic Syndrome Management

This compound has been studied for its potential as a multitarget drug for managing metabolic syndrome. Metabolic syndrome comprises risk factors like abdominal obesity, arterial hypertension, lipid profile alterations, and hyperglycemia. The current strategy involves polypharmacy, but a multitarget approach with this compound could offer a more effective alternative .

Antioxidant Activity

Research indicates that derivatives of 5-aminoanthranilic acid, which can be synthesized from reactions involving 3,4-dimethoxybenzoic acid, exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases .

Antibacterial Applications

The antibacterial activity of compounds synthesized from 3,4-dimethoxybenzoic acid has been documented. This suggests that our compound of interest could be developed into antibacterial agents, potentially offering new treatments against resistant bacterial strains .

Cancer Treatment Research

Due to its structural similarity with other benzamide derivatives, this compound may hold promise in cancer treatment research. Benzamides have been widely used in medical applications, including cancer therapy .

Drug Discovery

The compound’s structure is conducive to drug discovery, particularly as a scaffold for developing new therapeutic agents. Its amide group is a common feature in many commercial drugs, indicating its potential utility in pharmacology .

Industrial Applications

Beyond medical applications, the structural components of this compound suggest potential use in industrial sectors. For example, amides are used in the plastic and rubber industry, and derivatives of this compound could be explored for similar applications .

Synthetic Intermediate

In organic chemistry, compounds like this serve as synthetic intermediates. They can be used in the synthesis of more complex molecules, which could have various applications in chemical research and industry .

Agricultural Chemical Research

The compound’s derivatives could be investigated for their use in agriculture, such as in the development of new pesticides or growth regulators. This is based on the broader application of benzamides in agriculture .

Propiedades

IUPAC Name |

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLRMTJLQCLMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923274 | |

| Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120223-04-3, 147527-31-9, 148714-88-9 | |

| Record name | EMD 53998 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120223043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD 57033 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147527319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD 57439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148714889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-53998 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L67D8JK8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMD-53998, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U8DR83SGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMD-53998, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66R347ATA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

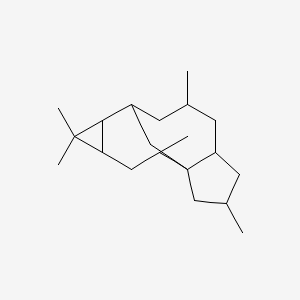

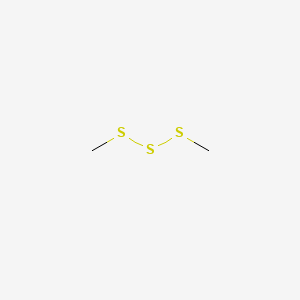

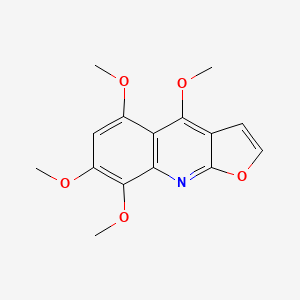

![17-hydroxy-10,13-dimethylspiro[2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-6,1'-cyclopropane]-3-one](/img/structure/B1209399.png)